(2Z)-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a hydroxy group, and a pyrrolidinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions.
Formation of the Benzylidene Moiety: This is typically done through aldol condensation reactions.
Attachment of the Pyrrolidinylmethyl Group: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzylidene moiety can be reduced to form saturated derivatives.
Substitution: The pyrrolidinylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the benzylidene moiety can yield saturated benzofuran derivatives.
Scientific Research Applications
(2Z)-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- Mafenide related compound A
- Diethyl malonate
Uniqueness
What sets (2Z)-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that are not observed in other compounds.
Properties
Molecular Formula |
C23H25NO3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C23H25NO3/c1-15(2)17-7-5-16(6-8-17)13-21-22(26)18-9-10-20(25)19(23(18)27-21)14-24-11-3-4-12-24/h5-10,13,15,25H,3-4,11-12,14H2,1-2H3/b21-13- |
InChI Key |
GCLSXEBXAMIOTQ-BKUYFWCQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Origin of Product |
United States |
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